Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine

Physicochemical profiling ADME prediction Lead optimisation

6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine (CAS 1592326-75-4) is a differentiated 1,4-benzothiazine building block combining a C-6 aryl bromide cross-coupling handle with a stereogenic C-2 methyl group. Unlike the non-halogenated parent (CAS 58960-00-2) or des-methyl 6-bromo analogue (CAS 187604-75-7), this scaffold uniquely enables both Suzuki–Miyaura/Buchwald–Hartwig diversification and enantioselective synthesis. Class-level SAR shows bromine substitution enhances COX-2 inhibitory potency. Preferred for parallel medicinal chemistry libraries requiring C–C bond formation and chiral exploration. Sustainably accessible via catalyst-free C–H amination/bromination in water.

Molecular Formula C9H10BrNS
Molecular Weight 244.15
CAS No. 1592326-75-4
Cat. No. B2835866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine
CAS1592326-75-4
Molecular FormulaC9H10BrNS
Molecular Weight244.15
Structural Identifiers
SMILESCC1CNC2=C(S1)C=CC(=C2)Br
InChIInChI=1S/C9H10BrNS/c1-6-5-11-8-4-7(10)2-3-9(8)12-6/h2-4,6,11H,5H2,1H3
InChIKeyOXGZXQCNNSQISU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine (CAS 1592326-75-4) – Core Identity and Sc affold Class


6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine (CAS 1592326-75-4, MFCD28098706) is a halogenated 3,4-dihydro-2H-1,4-benzothiazine derivative bearing a bromine atom at the C‑6 position and a methyl group at C‑2 on the thiazine ring . The compound belongs to the 1,4‑benzothiazine pharmacophore class, which is recognised for anti‑inflammatory, antimicrobial, antihypertensive, and KATP‑channel‑modulating activities [1]. Its commercial availability from multiple suppliers, including Sigma‑Aldrich (AldrichCPR), Fluorochem, and AKSci, supports its use as a research building block and screening candidate .

Why Generic Substitution Fails for 6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine (CAS 1592326-75-4)


Simple replacement of 6‑Bromo‑2‑methyl‑3,4‑dihydro‑2H‑benzothiazine with the non‑halogenated parent 2‑methyl‑3,4‑dihydro‑2H‑1,4‑benzothiazine (CAS 58960‑00‑2) or the des‑methyl analogue 6‑bromo‑3,4‑dihydro‑2H‑1,4‑benzothiazine (CAS 187604‑75‑7) is not functionally equivalent. The bromine substituent increases both molecular weight (244.15 vs. 165.26 g mol⁻¹) and lipophilicity (XLogP ~3 vs. ~2.6), altering membrane permeability and target‑binding profiles [1]. The C‑2 methyl group introduces a well‑defined chiral centre absent in the 6‑bromo‑3,4‑dihydro analogue, making the compound suitable for stereoselective synthesis and enantiomeric resolution studies that des‑methyl analogues cannot support [2]. Furthermore, halogen‑substituted benzothiazines have been shown to exhibit enhanced COX‑2 inhibitory activity relative to non‑halogenated counterparts in class‑level SAR studies, indicating that biological potency is contingent on maintaining the bromine motif [3].

Quantitative Differentiation Evidence for 6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine (CAS 1592326-75-4) vs. Closest Analogs


Physicochemical Profile: Increased Molecular Weight and Lipophilicity vs. Parent 2-Methylbenzothiazine

6‑Bromo‑2‑methyl‑3,4‑dihydro‑2H‑benzothiazine (C₉H₁₀BrNS, MW 244.15 g mol⁻¹) carries a bromine atom that substantially increases molecular weight (+47.8 %) and computed lipophilicity (XLogP ~3 vs. ~2.6) compared with the non‑halogenated parent 2‑methyl‑3,4‑dihydro‑2H‑1,4‑benzothiazine (C₉H₁₁NS, MW 165.26 g mol⁻¹) [1][2]. The predicted boiling point shifts from 77 °C (at 0.01 mm Hg) for the parent to 312.3 ± 52.0 °C for the brominated derivative, and density increases from 1.084 to 1.498 ± 0.06 g cm⁻³ . These differences directly impact chromatographic retention, solubility, and membrane partitioning in biological assays.

Physicochemical profiling ADME prediction Lead optimisation

Halogen‑Enhanced COX‑2 Inhibitory Activity: Class‑Level SAR from 1,2‑Benzothiazine Series

In a series of synthesised 1,2‑benzothiazine derivatives evaluated for COX‑1/COX‑2 selectivity in LPS‑stimulated murine macrophages, halogen (Br, Cl) substitution on the benzothiazine nucleus was reported to slightly enhance COX‑2 inhibition activity relative to non‑halogenated congeners [1]. Although this study did not include 6‑bromo‑2‑methyl‑3,4‑dihydro‑2H‑benzothiazine directly, the class‑level inference supports the expectation that 6‑bromo substitution confers a measurable improvement in anti‑inflammatory target engagement over the unsubstituted parent scaffold.

COX‑2 inhibition Anti‑inflammatory Structure–activity relationship

C‑6 Bromine as a Synthetic Handle for Cross‑Coupling Diversification

The aryl bromide at C‑6 of 6‑bromo‑2‑methyl‑3,4‑dihydro‑2H‑benzothiazine serves as a competent electrophilic partner for palladium‑catalysed cross‑coupling reactions. Dibrominated benzothiazine analogues have been explicitly employed in Suzuki and Buchwald‑Hartwig couplings to construct extended π‑conjugated systems with enhanced electronic properties [1]. The presence of a single bromine atom at C‑6 distinguishes this compound from the non‑halogenated parent (CAS 58960‑00‑2), which lacks a cross‑coupling handle, and from the 6‑bromo‑3,4‑dihydro analogue (CAS 187604‑75‑7), which lacks the chiral C‑2 methyl group for downstream stereochemical diversification .

Cross‑coupling Suzuki reaction Buchwald–Hartwig amination

Green Synthesis Route via Catalyst‑Free Tandem C–H Amination/Bromination in Water

A transition‑metal‑free, environmentally friendly synthesis of bromobenzothiazines via tandem C–H amination and site‑selective electrophilic bromination in water has been reported, using NaBr as the bromine source and PhI(OAc)₂ or K₂S₂O₈ as the oxidant [1]. This methodology is directly applicable to the construction of 6‑bromo‑2‑methyl‑3,4‑dihydro‑2H‑benzothiazine and contrasts with traditional multi‑step syntheses requiring organic solvents, transition‑metal catalysts, and separate bromination steps [2]. The water‑based protocol offers lower environmental impact and reduced purification burden compared with routes used for earlier benzothiazine generations.

Green chemistry C–H functionalisation Sustainable synthesis

High‑Value Application Scenarios for 6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine (CAS 1592326-75-4)


Medicinal Chemistry: COX‑2‑Selective Anti‑Inflammatory Lead Optimisation

In programmes targeting selective COX‑2 inhibition for inflammatory disease, 6‑bromo‑2‑methyl‑3,4‑dihydro‑2H‑benzothiazine serves as a halogen‑bearing core scaffold. Class‑level SAR indicates that bromine substitution on the benzothiazine nucleus mildly enhances COX‑2 inhibitory activity relative to non‑halogenated analogues [1]. The C‑2 methyl group introduces a chiral centre that can be exploited for enantioselective synthesis and pharmacokinetic differentiation of stereoisomers. This compound is preferred over the non‑brominated parent scaffold (CAS 58960‑00‑2) for initial screening libraries where halogen‑mediated potency gains are sought.

Synthetic Methodology: Late‑Stage Diversification via Pd‑Catalysed Cross‑Coupling

The C‑6 aryl bromide enables Suzuki–Miyaura and Buchwald–Hartwig coupling reactions for rapid analogue generation. Dibrominated benzothiazine systems have been successfully employed in such transformations to produce extended π‑conjugated materials [2]. In contrast, the non‑halogenated parent (CAS 58960‑00‑2) cannot participate in cross‑coupling, and the 6‑bromo‑3,4‑dihydro analogue (CAS 187604‑75‑7) lacks the C‑2 stereocentre for chiral diversification. This makes 6‑bromo‑2‑methyl‑3,4‑dihydro‑2H‑benzothiazine the preferred choice for parallel library synthesis requiring both C–C bond formation and stereochemical exploration.

Green Chemistry Process Development: Water‑Based Benzothiazine Synthesis

The catalyst‑free tandem C–H amination/bromination protocol in water reported for bromobenzothiazines [3] directly supports the sustainable production of 6‑bromo‑2‑methyl‑3,4‑dihydro‑2H‑benzothiazine. This route eliminates transition‑metal waste streams and reduces organic solvent consumption compared with traditional DMSO‑based oxidative cyclisation methods. Industrial process chemists evaluating scalable routes to halogenated benzothiazine building blocks should prioritise this compound over analogues requiring less sustainable synthetic pathways.

Chemical Biology: Chiral Probe Synthesis for Target Engagement Studies

The stereogenic centre at C‑2 (undefined stereocenter count = 1 in the parent scaffold [4]) allows resolution into enantiomers or diastereoselective functionalisation. When combined with the C‑6 bromine cross‑coupling handle, this permits the synthesis of chirally defined, conjugated probe molecules for chemical biology applications such as photoaffinity labelling or fluorescent reporter conjugation. Analogues lacking either the bromine (no conjugation handle) or the C‑2 methyl (no chiral discrimination) cannot fulfil this dual requirement.

Quote Request

Request a Quote for 6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.